1,4,5,8,9-Pentamethylcarbazole
CAS No.: 27477-88-9
Cat. No.: VC3892759
Molecular Formula: C17H19N
Molecular Weight: 237.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27477-88-9 |
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Molecular Formula | C17H19N |
Molecular Weight | 237.34 g/mol |
IUPAC Name | 1,4,5,8,9-pentamethylcarbazole |
Standard InChI | InChI=1S/C17H19N/c1-10-6-8-12(3)16-14(10)15-11(2)7-9-13(4)17(15)18(16)5/h6-9H,1-5H3 |
Standard InChI Key | LKVSJOBCOXSNCF-UHFFFAOYSA-N |
SMILES | CC1=C2C3=C(C=CC(=C3N(C2=C(C=C1)C)C)C)C |
Canonical SMILES | CC1=C2C3=C(C=CC(=C3N(C2=C(C=C1)C)C)C)C |
Introduction
Chemical Identity and Physical Properties
1,4,5,8,9-Pentamethylcarbazole is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₉N and a molecular weight of 237.34 g/mol . Its IUPAC name, 1,4,5,8,9-pentamethyl-9H-carbazole, reflects the substitution of methyl groups at all available positions on the carbazole backbone. Key physical properties are summarized below:
Property | Value | Source |
---|---|---|
Density | 1.04 g/cm³ | |
Melting Point | 167–168°C | |
Boiling Point | 400.7°C at 760 mmHg | |
Flash Point | 196.1°C | |
Solubility | Chloroform, dichloromethane | |
LogP (Octanol-Water) | 4.56 |
The compound’s high thermal stability (decomposition temperature >300°C in air) and solubility in halogenated solvents make it suitable for solution-processing in polymer synthesis .
Synthesis Methods
Oxidative Polymerization with FeCl₃
The most well-documented synthesis involves the oxidative polymerization of 1,4,5,8,9-pentamethylcarbazole using ferric chloride (FeCl₃) in chloroform . The reaction proceeds via a dehydrocoupling mechanism, where FeCl₃ acts as both an oxidizing agent and a Lewis acid catalyst. Key steps include:
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Monomer Activation: FeCl₃ abstracts electrons from the carbazole monomer, generating radical cations.
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Coupling: Radical cations undergo regioselective 3,6-coupling, forming a poly(3,6-carbazole) backbone.
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Precipitation: The polymer is precipitated into methanol, washed with acidic water, and dried .
This method yields soluble polymers with molecular weights (M_w) up to 10⁴ and a reaction yield of 85% . The steric hindrance from methyl groups prevents π-π stacking, ensuring solubility and processability.
Alternative Routes
While Ullmann coupling and Tauber carbazole synthesis are common for carbazole derivatives , 1,4,5,8,9-pentamethylcarbazole is predominantly synthesized via FeCl₃-mediated polymerization due to its regioselectivity and scalability .
Structural Characteristics
Steric Hindrance and Non-Coplanarity
The pentamethyl substitution forces adjacent carbazole rings into a twisted conformation with a dihedral angle of ~60° . This deviation from coplanarity is evident in:
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¹H NMR Spectra: Broad singlets at δ 7.1 (aromatic protons), 4.14 (N–CH₃), and 2.45–2.76 ppm (C–CH₃) .
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X-ray Diffraction: Reduced crystallinity due to disrupted π-conjugation .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) of 150–160°C, attributed to restricted chain mobility from methyl groups . Thermogravimetric analysis (TGA) shows no weight loss below 300°C in air, underscoring its robustness .
Electrochemical and Optical Properties
Redox Behavior
Cyclic voltammetry of polymer films exhibits one irreversible oxidation peak at +1.70 V vs. SCE, corresponding to the formation of carbazolylium radical cations . The high oxidation potential (vs. +1.10 V for unsubstituted carbazoles) reflects the electron-donating effect of methyl groups .
Photoluminescence
The twisted structure suppresses excimer formation, resulting in pure blue-violet emission with a peak at 410 nm . Key metrics include:
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Commission Internationale de l’Éclairage (CIE) Coordinates: (0.16, 0.08), indicating high color purity .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
1,4,5,8,9-Pentamethylcarbazole-based polymers serve as emissive layers in blue-violet OLEDs. Devices exhibit:
Electroactive Polymers
The polymer’s high T_g and thermal stability enable applications in:
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